嘧菌酯

描述

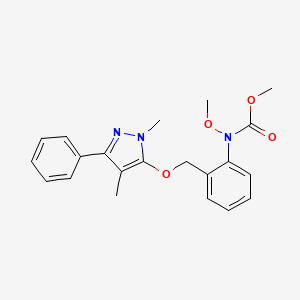

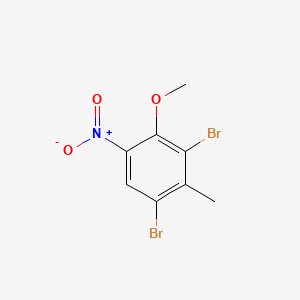

Pyrametostrobin is a carbamate ester that is the methyl ester of (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid. A fungicide that is active against powdery mildew and other diseases. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is a carbamate ester, an aromatic ether, a member of pyrazoles, a methoxycarbanilate strobilurin antifungal agent and a carbanilate fungicide.

科学研究应用

农业杀菌剂

嘧菌酯主要用作农业杀菌剂。它对多种真菌病害有效,包括白粉病,白粉病会严重影响作物产量和质量。 它的作用机制是抑制真菌的线粒体呼吸,从而阻止其能量产生和生长 .

线粒体细胞色素-bc1复合物抑制剂

在科学研究中,嘧菌酯是一种线粒体细胞色素-bc1复合物抑制剂。 这种应用对于研究细胞的能量产生途径以及了解这些途径的破坏如何导致疾病或功能障碍至关重要 .

分析化学

嘧菌酯的代谢产物,嘧菌酯-M1和嘧菌酯-M2,可以在黄瓜和土壤等农业样品中测定。这对于监测杀菌剂使用的环境影响和安全性非常重要。 测定使用高效液相色谱-串联质谱法 (HPLC-MS/MS) 进行,展示了其在开发分析方法中的作用 .

环境监测

该化合物在土壤中的存在及其降解产物可以作为环境污染的指示。 涉及嘧菌酯的研究可以帮助评估杀菌剂在环境中的持久性和它们对非目标生物的潜在影响 .

抗性管理

在病原体研究中,嘧菌酯用于研究真菌种群中抗性的发展。 了解真菌如何进化以抵抗杀菌剂可以导致更有效和可持续的农业实践的发展 .

植物生理学研究

研究人员使用嘧菌酯来研究其对植物生理的影响,包括生长、胁迫反应和产量。 这些研究可以帮助开发对真菌病害更具抵抗力的作物品种 .

生化途径阐明

嘧菌酯对线粒体细胞色素-bc1复合物的作用也使其成为研究细胞呼吸和能量产生的生物化学家的宝贵工具。 它有助于绘制出对细胞生存至关重要的生化途径 .

杀虫剂配方研究

最后,嘧菌酯参与了新的杀虫剂配方的研究和开发。 可以研究其特性以创建更有效、毒性更小且对环境更友好的杀菌剂产品 .

作用机制

Target of Action

Pyrametostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration. By inhibiting this complex, pyrametostrobin disrupts the energy production within the cell, leading to cell death .

Mode of Action

Pyrametostrobin interacts with its target, the mitochondrial cytochrome-bc1 complex, by binding to the Qo site of the complex . This binding inhibits the function of the complex, disrupting the electron transport chain and halting ATP production. As a result, the cell is unable to produce the energy it needs to survive, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by pyrametostrobin is the electron transport chain, specifically at the level of the cytochrome-bc1 complex . By inhibiting this complex, pyrametostrobin disrupts the flow of electrons through the chain, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis, so its disruption leads to a halt in energy production and ultimately cell death .

Pharmacokinetics

This suggests that after application, it is absorbed and distributed throughout the plant tissue, providing protection against fungal pathogens .

Result of Action

The molecular effect of pyrametostrobin’s action is the disruption of the electron transport chain, leading to a halt in ATP production . On a cellular level, this results in the death of the fungal cells, as they are unable to produce the energy needed for survival . This makes pyrametostrobin an effective fungicide, particularly against diseases such as powdery mildew .

生化分析

Biochemical Properties

Pyrametostrobin plays a crucial role in biochemical reactions by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. Pyrametostrobin interacts with various enzymes, proteins, and other biomolecules, including cytochrome b, which is a component of the cytochrome-bc1 complex. The interaction between pyrametostrobin and cytochrome b is characterized by the binding of pyrametostrobin to the quinol oxidation site of the enzyme, thereby blocking electron transfer and inhibiting fungal respiration .

Cellular Effects

Pyrametostrobin exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellular respiration, leading to a decrease in ATP production. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, pyrametostrobin inhibits the growth and reproduction of the fungi by interfering with their energy production. This leads to a reduction in fungal biomass and the eventual death of the fungal cells .

Molecular Mechanism

The molecular mechanism of pyrametostrobin involves its binding to the quinol oxidation site of the cytochrome-bc1 complex. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain. The inhibition of the electron transport chain leads to a decrease in ATP production, which is essential for the survival and growth of fungal cells. Additionally, pyrametostrobin may induce changes in gene expression related to stress response and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrametostrobin change over time. The stability and degradation of pyrametostrobin can influence its long-term effects on cellular function. Studies have shown that pyrametostrobin remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to pyrametostrobin in in vitro and in vivo studies has shown that it can cause persistent inhibition of fungal growth and reproduction .

Dosage Effects in Animal Models

The effects of pyrametostrobin vary with different dosages in animal models. At low doses, pyrametostrobin effectively inhibits fungal growth without causing significant adverse effects. At high doses, pyrametostrobin can exhibit toxic effects, including damage to non-target organisms and potential environmental hazards. Threshold effects have been observed, where a certain concentration of pyrametostrobin is required to achieve effective fungal inhibition .

Metabolic Pathways

Pyrametostrobin is involved in metabolic pathways related to energy production and stress response. It interacts with enzymes such as cytochrome b, which is part of the cytochrome-bc1 complex. The inhibition of this enzyme by pyrametostrobin disrupts the electron transport chain, leading to a decrease in ATP production. This disruption affects metabolic flux and metabolite levels, ultimately impacting the overall metabolic activity of the fungal cells .

Transport and Distribution

Pyrametostrobin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of pyrametostrobin within specific cellular compartments can influence its activity and effectiveness. Studies have shown that pyrametostrobin can accumulate in the mitochondria, where it exerts its inhibitory effects on the cytochrome-bc1 complex .

Subcellular Localization

The subcellular localization of pyrametostrobin is primarily within the mitochondria, where it targets the cytochrome-bc1 complex. This localization is facilitated by specific targeting signals and post-translational modifications that direct pyrametostrobin to the mitochondria. The activity and function of pyrametostrobin are closely linked to its localization within the mitochondria, as this is where it exerts its inhibitory effects on the electron transport chain .

属性

IUPAC Name |

methyl N-[2-[(2,4-dimethyl-5-phenylpyrazol-3-yl)oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-15-19(16-10-6-5-7-11-16)22-23(2)20(15)28-14-17-12-8-9-13-18(17)24(27-4)21(25)26-3/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTVBEZBWMDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058218 | |

| Record name | Pyrametostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915410-70-7 | |

| Record name | Pyrametostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915410-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrametostrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915410707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrametostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAMETOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A48MWZ2X24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Pyrametostrobin?

A: Pyrametostrobin is a fungicide that belongs to the strobilurin class. It acts by inhibiting mitochondrial respiration in fungi. Specifically, it targets the Qo site of the cytochrome bc1 complex, which is essential for electron transport and energy production in fungal cells. [, , ] This disruption of energy production ultimately leads to fungal death.

Q2: How does Pyrametostrobin compare to other strobilurin fungicides in terms of efficacy against powdery mildew?

A: Studies have shown that Pyrametostrobin exhibits high protective and curative activity against powdery mildew in various crops like wheat and cucumber. [, ] Its efficacy is comparable to, and in some cases, even better than other commonly used strobilurins, like Pyraclostrobin. [, ]

Q3: Are there concerns about resistance development with Pyrametostrobin?

A: Yes, like other strobilurin fungicides, there is a risk of resistance development in fungal populations with repeated and exclusive use of Pyrametostrobin. [] Research indicates cross-resistance between Pyrametostrobin and other strobilurins like Azoxystrobin and Metominostrobin. [] This highlights the importance of employing resistance management strategies, such as alternating Pyrametostrobin with fungicides possessing different modes of action.

Q4: What are the advantages of using Pyrametostrobin in combination with other fungicides?

A4: Combining Pyrametostrobin with other fungicides, particularly those with different modes of action, offers several benefits:

- Broader Spectrum of Control: The combination can effectively target a wider range of fungal pathogens. [, , ]

- Synergistic Effects: Studies have demonstrated synergistic interactions between Pyrametostrobin and certain fungicides, resulting in enhanced disease control compared to individual applications. [, , ]

- Resistance Management: Using mixtures reduces the selection pressure on single-site fungicides like Pyrametostrobin, delaying the development of resistance. [, ]

Q5: What is known about the stability of Pyrametostrobin?

A: Research suggests that Pyrametostrobin demonstrates better photostability compared to Pyraclostrobin but is less photostable than Tebuconazole. [] This means it degrades slower under UV light exposure, potentially offering a longer duration of action in the field.

Q6: What formulations of Pyrametostrobin are available, and what are their advantages?

A: One of the main formulations available is the 20% suspension concentrate (SC). [] This formulation offers several advantages:

- Low Resolution: The suspension concentrate ensures uniform distribution of the active ingredient. []

- Good Stability: The formulation demonstrates high suspension rates, indicating good physical stability. []

Q7: Have any analytical methods been developed to detect and quantify Pyrametostrobin residues?

A7: Yes, several analytical methods have been developed for the determination of Pyrametostrobin residues in various matrices like cucumber and soil. These methods include:

- High-Performance Liquid Chromatography (HPLC): This method offers good separation and detection of Pyrametostrobin. [, ]

- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity, allowing for the simultaneous determination of Pyrametostrobin and its metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)

![4-Propylfurano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462767.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)

![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462784.png)